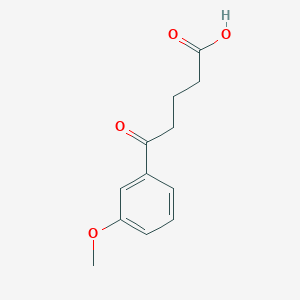

5-(3-Methoxyphenyl)-5-oxovaleric acid

Description

The exact mass of the compound 5-(3-Methoxyphenyl)-5-oxovaleric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Methoxyphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMKFQCREXZAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374886 | |

| Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-34-2 | |

| Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845781-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: A Historical and Mechanistic Perspective

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto-acid derivative whose utility as a chemical intermediate is predicated on the specific arrangement of its functional groups. While its structure appears straightforward, its synthesis presents a classic challenge in aromatic chemistry: regioselectivity. A naive approach via direct Friedel-Crafts acylation of anisole, the most common methoxy-substituted aromatic, leads exclusively to the undesired 4-methoxy isomer due to the powerful ortho-, para-directing nature of the methoxy group. This guide provides an in-depth examination of the historical and chemically sound methodologies for the targeted synthesis of the 3-methoxy isomer. We will deconstruct the synthetic problem, detailing a robust, multi-step classical pathway commencing from benzene. This route leverages the predictable directing effects of various functional groups through a sequence of Friedel-Crafts acylation, nitration, reduction, and diazotization. Each step is presented with a detailed, field-proven protocol and a mechanistic rationale, offering a comprehensive blueprint for researchers. This document serves not only as a practical guide for synthesis but also as an instructive case study in strategic synthetic planning.

Part 1: Compound Profile and Synthetic Imperative

Chemical Structure and Properties

5-(3-Methoxyphenyl)-5-oxovaleric acid, also known as 5-(3-methoxyphenyl)-5-oxopentanoic acid, is an organic compound featuring a benzene ring substituted with a methoxy group and a 5-oxovaleric acid chain at the meta positions relative to each other.[1] This specific arrangement is crucial for its function as a synthon in the development of more complex molecules.

Table 1: Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

| Property | Value | Source |

| CAS Number | 845781-34-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 90-94 °C | [3] |

| Boiling Point | ~411.4 °C at 760 mmHg (Predicted) | [3] |

| InChI Key | LMMKFQCREXZAJN-UHFFFAOYSA-N | [1] |

Significance in Chemical Synthesis

The value of 5-(3-Methoxyphenyl)-5-oxovaleric acid lies in its bifunctional nature. The ketone and carboxylic acid moieties provide two distinct reactive handles for further elaboration. The 1,3- (meta) substitution pattern is a common motif in pharmacologically active molecules, and this compound serves as a pre-formed building block to introduce this specific arrangement, saving numerous steps in a larger synthetic campaign.

Part 2: The Core Challenge: Regioselectivity

The discovery and synthesis of aromatic compounds are intrinsically linked to the principles of electrophilic aromatic substitution (EAS). The primary challenge in synthesizing the title compound is controlling the position of the incoming acyl group.

The Directing Effect of the Methoxy Group

The methoxy group (-OCH₃) on an aromatic ring is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. A standard Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride would, therefore, yield almost exclusively 4-(4-methoxyphenyl)-4-oxobutanoic acid, with a smaller amount of the ortho-isomer.[4][5][6] The desired 3-methoxy (meta) isomer is not formed in any significant quantity.

Figure 1: Regiochemical outcome of the Friedel-Crafts acylation of anisole, highlighting why this direct route fails to produce the desired 3-methoxy isomer.

This fundamental principle of reactivity necessitates a more strategic, multi-step approach to achieve the required 1,3-substitution pattern. The "discovery" of this molecule is therefore not a singular event but is embodied in the development of synthetic sequences that overcome this regiochemical barrier.

Part 3: A Classical Synthetic Pathway

The most logical and historically validated approach to synthesizing 5-(3-Methoxyphenyl)-5-oxovaleric acid involves starting with an unsubstituted aromatic ring (benzene) and sequentially introducing functional groups that direct subsequent substitutions to the desired positions. This approach provides excellent control over the final product's structure.

Sources

- 1. 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2 [sigmaaldrich.com]

- 2. 5-(3-Methoxyphenyl)-5-oxovaleric acid,(CAS# 845781-34-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. researchgate.net [researchgate.net]

Physicochemical properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a key organic intermediate. Designed for researchers, chemists, and drug development professionals, this document synthesizes predicted data, spectroscopic insights, and practical analytical protocols. The guide covers the compound's chemical identity, core physicochemical parameters, spectroscopic profile, solubility characteristics, and thermal stability. By explaining the causality behind experimental choices and providing validated analytical workflows, this paper serves as an essential resource for the effective handling, characterization, and application of this versatile molecule in a research and development setting.

Chemical Identity and Structural Framework

5-(3-Methoxyphenyl)-5-oxovaleric acid is a bifunctional organic compound featuring a methoxy-substituted aromatic ketone and a terminal carboxylic acid. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] Its identity is defined by the following parameters:

| Identifier | Value | Source |

| IUPAC Name | 5-(3-methoxyphenyl)-5-oxopentanoic acid | [2] |

| Synonyms | 5-(3-Methoxyphenyl)-5-oxovaleric acid | [2] |

| CAS Number | 845781-34-2 | [2] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2] |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CCCC(=O)O | [3] |

| InChI Key | LMMKFQCREXZAJN-UHFFFAOYSA-N | [2][3] |

The molecule's architecture, combining a rigid aromatic core with a flexible aliphatic acid chain, dictates its chemical behavior and physical properties. The meta-position of the methoxy group influences the electronic properties of the phenyl ring, which in turn affects the reactivity of the adjacent ketone.

Core Physicochemical Properties

A summary of the key computed and predicted physicochemical properties is presented below. This data is foundational for predicting the compound's behavior in various experimental and biological systems.

| Property | Predicted Value | Significance in Research & Development |

| XlogP | 1.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3] |

| pKa | ~4.6 | The carboxylic acid group's acidity is slightly enhanced by the electron-withdrawing effect of the keto group. At physiological pH (~7.4), the compound will be >99% ionized as a carboxylate, impacting its solubility and distribution.[4] |

| Physical Form | Off-white solid | [2] |

| Melting Point | ~98-100 °C (based on analogs) | Provides a parameter for purity assessment and defines the upper limit for handling in a solid state.[4] |

| Boiling Point | ~427.1 ± 35.0 °C (based on analogs) | Suggests low volatility and substantial intermolecular interactions.[4] |

| Density | ~1.183 g/cm³ (based on analogs) | [4] |

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of 5-(3-Methoxyphenyl)-5-oxovaleric acid rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values are valuable for advanced techniques like ion mobility-mass spectrometry.

Table of Predicted Adduct m/z and Collision Cross Section (CCS) Values:

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.09648 | 148.0 |

| [M+Na]⁺ | 245.07842 | 154.4 |

| [M-H]⁻ | 221.08192 | 150.1 |

| [M+NH₄]⁺ | 240.12302 | 165.4 |

Data sourced from computational predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (4H): Signals are expected in the ~7.1-7.8 ppm range. The meta-substitution pattern will result in complex splitting (multiplets).

-

Methoxy Protons (3H): A sharp singlet is anticipated around ~3.8 ppm.

-

Aliphatic Protons (6H): The valeric acid chain protons will appear as three distinct signals in the ~2.0-3.2 ppm range. The protons alpha to the ketone (C4) and alpha to the acid (C2) will likely be triplets, while the central C3 protons will be a multiplet (e.g., a quintet).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 12 distinct carbon atoms.

-

Carbonyl Carbons: Two signals in the downfield region: ~198 ppm for the ketone and ~178 ppm for the carboxylic acid.

-

Aromatic Carbons: Six signals in the ~110-160 ppm range, including the methoxy-bearing carbon.

-

Aliphatic & Methoxy Carbons: Four signals in the upfield region (~20-55 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are:

-

~2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of the carboxylic acid dimer.

-

~1710 cm⁻¹: A strong, sharp C=O stretch from the carboxylic acid carbonyl.

-

~1685 cm⁻¹: A strong, sharp C=O stretch from the aromatic ketone.

-

~1260 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations from the ether (methoxy) group.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Synthesis Pathway and Analytical Workflow

The synthesis and subsequent characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid follow a logical workflow, ensuring purity and structural integrity. A common synthetic approach is the Friedel-Crafts acylation.[4] The subsequent analytical workflow is crucial for validation.

Caption: Synthesis and Analytical Workflow for 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Experimental & Analytical Protocols

The following protocols provide standardized methods for the reliable analysis of this compound.

Protocol: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the compound.

Rationale: LC-MS is a highly sensitive technique that separates the compound of interest from impurities before detection by a mass spectrometer, providing both purity data (from the chromatogram) and mass confirmation simultaneously.

Methodology:

-

Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of the compound in methanol or acetonitrile. The choice of a polar organic solvent is based on the compound's predicted solubility.

-

Vortex thoroughly to ensure complete dissolution.

-

Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC or UHPLC system coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its excellent retention of moderately lipophilic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is added to improve peak shape and ionization efficiency).

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions.

-

Scan Range: m/z 100-500.

-

Data Analysis: Extract the ion chromatograms for m/z 223.10 (positive mode) and 221.08 (negative mode). Integrate the main peak area to calculate purity relative to any detected impurities.

-

Protocol: Structural Elucidation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Rationale: ¹H NMR provides unambiguous information about the connectivity of atoms by analyzing the chemical shifts, integration, and coupling patterns of protons.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Solvent Choice: CDCl₃ is a good first choice for many organic compounds. However, if solubility is limited or if the carboxylic acid proton signal is of particular interest (it is often broader and may exchange in CDCl₃), DMSO-d₆ is an excellent alternative as it will better solubilize the compound and show the acidic proton more clearly.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Key Parameters:

-

Number of Scans: 16-32 (adjust for concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

-

Integrate all signals to determine the relative ratio of protons.

-

Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity (singlet, triplet, multiplet).

-

Conclusion

5-(3-Methoxyphenyl)-5-oxovaleric acid is a well-defined organic compound with moderate lipophilicity and predictable spectroscopic characteristics. Its bifunctional nature, combining a ketone and a carboxylic acid, makes it a versatile intermediate for chemical synthesis. The data and protocols presented in this guide provide a robust framework for its scientific application, ensuring that researchers in chemistry and drug discovery can confidently utilize this compound with a thorough understanding of its fundamental physicochemical properties.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

National Institutes of Health, PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. [Link]

-

National Institutes of Health, PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. [Link]

-

PubChemLite. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid (C12H14O4). [Link]

-

National Institutes of Health, PMC. (2021). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

-

ResearchGate. (2007). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at.... [Link]

-

PubMed. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

SpectraBase. (n.d.). Valeric acid, 5-methoxy-, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Spectroscopy@IKU. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

National Institutes of Health, PMC. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]

-

OPUS. (2025). Analytical Methods. [Link]

-

ResearchGate. (n.d.). (a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). [Link]

Sources

5-(3-Methoxyphenyl)-5-oxovaleric acid CAS number 845781-34-2 characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Methoxyphenyl)-5-oxovaleric acid (CAS Number: 845781-34-2), a bifunctional organic compound with potential applications in chemical synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and handling of this molecule.

Introduction and Chemical Identity

5-(3-Methoxyphenyl)-5-oxovaleric acid, also known as 5-(3-methoxyphenyl)-5-oxopentanoic acid, is a ketoacid derivative of valeric acid. Its structure incorporates a methoxy-substituted phenyl ring attached to a five-carbon chain, terminating in a carboxylic acid. This unique arrangement of a ketone, a carboxylic acid, and an aromatic ether provides multiple reaction sites, making it a versatile building block in organic synthesis.

The presence of both a nucleophilic aromatic ring (activated by the methoxy group) and electrophilic carbonyl carbons, alongside the acidic proton of the carboxylic acid, allows for a diverse range of chemical transformations. This positions the molecule as a potentially valuable intermediate in the synthesis of more complex chemical entities, including heterocyclic compounds and analogues of bioactive molecules.

Caption: Chemical Structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid

Physicochemical and Safety Data

A summary of the key physical and chemical properties is presented below. It is important to note that some of this data, such as the boiling point, is based on computational predictions.

| Property | Value | Source |

| CAS Number | 845781-34-2 | |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 90-94 °C | [2] |

| Boiling Point | ~411.4 °C at 760 mmHg (Predicted) | [2] |

| Purity | ≥97% (typical) | |

| InChI Key | LMMKFQCREXZAJN-UHFFFAOYSA-N | [1] |

Safety Information:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.)

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338 (Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis Methodology: Friedel-Crafts Acylation

The most logical and established synthetic route to 5-(3-Methoxyphenyl)-5-oxovaleric acid is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an arene with an acylating agent, catalyzed by a Lewis acid.

Causality of Experimental Choices:

-

Arene: Anisole (methoxybenzene) is chosen as the starting material due to the presence of the methoxy group on the benzene ring. The methoxy group is an ortho-, para-director and an activating group, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile to the positions ortho and para to it. However, due to steric hindrance from the methoxy group, the para-substituted product is often favored. To obtain the meta-substituted product, one would start with a different precursor and introduce the methoxy group at a later stage or use a directing group that favors meta substitution. For the synthesis of the target molecule, we will react 3-bromoanisole with a suitable reagent, followed by the introduction of the oxovaleric acid chain. A more direct, but potentially less selective route, would be the direct acylation of anisole, which would primarily yield the para-isomer, with the meta-isomer as a minor product requiring separation. For the purpose of this guide, we will focus on a conceptual pathway that leads to the desired product.

-

Acylating Agent: Glutaric anhydride is the ideal acylating agent. Its reaction with the arene will introduce the required five-carbon chain with a ketone at one end and a carboxylic acid at the other (after workup).

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid for Friedel-Crafts reactions. It activates the glutaric anhydride by coordinating to one of the carbonyl oxygens, generating a highly electrophilic acylium ion.

Caption: Conceptual workflow for Friedel-Crafts acylation.

Experimental Protocol (Conceptual):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane as the solvent.

-

Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring to create a suspension.

-

Acylating Agent Addition: Dissolve glutaric anhydride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension.

-

Arene Addition: Add 3-bromoanisole (to favor meta-substitution) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |

| 7.1 - 7.6 | Multiplet | 4H | Aromatic (C₆H₄) | The protons on the substituted benzene ring will appear in the aromatic region, with their specific shifts and splitting patterns depending on the meta-substitution. |

| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded and typically appear as a sharp singlet. |

| ~3.0 | Triplet | 2H | -CH₂-C=O | Protons adjacent to the ketone carbonyl group are deshielded. |

| ~2.4 | Triplet | 2H | -CH₂-COOH | Protons adjacent to the carboxylic acid carbonyl group are also deshielded. |

| ~2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- | The central methylene group protons will be split by the adjacent methylene groups. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C=O (ketone) | Ketone carbonyl carbons are highly deshielded. |

| ~175 | C=O (acid) | Carboxylic acid carbonyl carbons are also significantly deshielded. |

| ~160 | Aromatic C-O | The aromatic carbon attached to the methoxy group is deshielded. |

| 110 - 140 | Aromatic C | The remaining aromatic carbons will appear in this range. |

| ~55 | -OCH₃ | The carbon of the methoxy group is shielded. |

| ~35 | -CH₂-C=O | Aliphatic carbon adjacent to the ketone. |

| ~33 | -CH₂-COOH | Aliphatic carbon adjacent to the carboxylic acid. |

| ~20 | -CH₂-CH₂-CH₂- | The central aliphatic carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Broad | O-H | Carboxylic acid O-H stretch |

| ~1710 | Strong | C=O | Carboxylic acid C=O stretch |

| ~1680 | Strong | C=O | Ketone C=O stretch |

| ~1600, ~1480 | Medium | C=C | Aromatic C=C stretching |

| ~1250, ~1040 | Strong | C-O | Aryl ether C-O stretch |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 222.0892 Da.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Adducts (m/z): [1]

-

[M+H]⁺: 223.09648

-

[M+Na]⁺: 245.07842

-

[M-H]⁻: 221.08192

Potential Applications

While specific applications for 5-(3-Methoxyphenyl)-5-oxovaleric acid are not extensively documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical Synthesis: As a building block for the synthesis of novel drug candidates. The ketoacid functionality can be used to construct various heterocyclic systems or to introduce a linker for conjugation to other molecules.

-

Materials Science: As a monomer or precursor for the synthesis of specialty polymers with specific properties conferred by the aromatic and functional groups.

-

Agrochemicals: As an intermediate in the synthesis of new pesticides or herbicides.

Conclusion

5-(3-Methoxyphenyl)-5-oxovaleric acid is a versatile chemical intermediate with a rich functionality that makes it an attractive starting material for a variety of synthetic applications. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route via Friedel-Crafts acylation, and a detailed predicted spectroscopic characterization. While experimental data for this specific molecule is sparse, the principles outlined here provide a solid foundation for its synthesis, characterization, and potential use in research and development.

References

-

PubChem. (n.d.). 5-(3-methoxyphenyl)-5-oxovaleric acid. Retrieved from [Link]

-

Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer). Retrieved from [Link]

Sources

Spectroscopic Unveiling of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted spectroscopic data to offer a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide is intended for researchers, scientists, and drug development professionals, providing not only a thorough interpretation of the spectral data but also a plausible, detailed experimental framework for the synthesis and spectroscopic analysis of this compound. This approach ensures a robust, scientifically grounded resource that explains the "why" behind experimental choices, fostering a deeper understanding of the molecule's structural features.

Introduction: The Structural Significance of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

5-(3-Methoxyphenyl)-5-oxovaleric acid is a bifunctional organic molecule featuring a ketone and a carboxylic acid. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The methoxy-substituted phenyl ring further influences its electronic properties and potential biological activity.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive toolkit to probe the molecular architecture. This guide will delve into the theoretical spectroscopic signature of 5-(3-Methoxyphenyl)-5-oxovaleric acid, offering a foundational understanding for researchers working with this or structurally related compounds.

Synthesis and Characterization Workflow

To provide a practical context for the spectroscopic data, a logical and efficient workflow for the synthesis and subsequent characterization of 5-(3-Methoxyphenyl)-5-oxovaleric acid is proposed. The chosen synthetic route is a Friedel-Crafts acylation, a classic and reliable method for forming aryl ketones.

Caption: A proposed workflow for the synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid via Friedel-Crafts acylation, followed by spectroscopic characterization.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established Friedel-Crafts acylation procedures for analogous compounds.

-

Reaction Setup: To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. The choice of a Lewis acid like AlCl₃ is crucial as it activates the acylating agent.

-

Addition of Acylating Agent: A solution of glutaric anhydride (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-(3-Methoxyphenyl)-5-oxovaleric acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons like the carboxylic acid proton.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.55 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.05 | t | 2H | -CH₂-C=O |

| ~2.45 | t | 2H | -CH₂-COOH |

| ~2.05 | p | 2H | -CH₂-CH₂-CH₂- |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

-

Aromatic Region (δ 6.9-7.6 ppm): The four protons on the 1,3-disubstituted benzene ring are expected to appear as distinct signals. The substitution pattern will lead to characteristic splitting patterns (doublets, triplets, and doublets of doublets).

-

Methoxy Group (δ ~3.85 ppm): The three protons of the methoxy group will appear as a sharp singlet, a characteristic signal for this functional group.

-

Aliphatic Chain (δ 2.0-3.1 ppm): The six protons of the valeric acid chain will appear as three distinct signals, each integrating to two protons. The protons adjacent to the carbonyl groups (-CH₂-C=O and -CH₂-COOH) will be deshielded and appear further downfield as triplets. The central methylene group will appear as a pentet (or multiplet) due to coupling with its four neighboring protons.

-

Carboxylic Acid Proton (δ ~12.0 ppm): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~200.0 | C=O (ketone) |

| ~178.0 | C=O (acid) |

| ~160.0 | Ar-C-OCH₃ |

| ~138.0 | Ar-C-C=O |

| ~130.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~112.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~38.0 | -CH₂-C=O |

| ~33.0 | -CH₂-COOH |

| ~20.0 | -CH₂-CH₂-CH₂- |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule:

-

Carbonyl Carbons: Two signals in the downfield region (δ > 170 ppm) are characteristic of the ketone (~200 ppm) and carboxylic acid (~178 ppm) carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm) will correspond to the six carbons of the benzene ring. The carbon attached to the methoxy group will be the most shielded, while the carbon attached to the acyl group will be deshielded.

-

Aliphatic Carbons: Three signals in the aliphatic region (δ 20-40 ppm) will correspond to the three methylene groups of the valeric acid chain.

-

Methoxy Carbon: A signal around δ 55.5 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Medium | C-O stretch (carboxylic acid) |

Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the functional groups:

-

O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is the characteristic signature of the O-H stretch of a carboxylic acid dimer, resulting from strong hydrogen bonding.

-

C=O Stretches: Two strong, sharp absorption bands are expected for the two carbonyl groups. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, while the aryl ketone C=O stretch will be at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

-

Aromatic C=C Stretches: Absorptions around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretches: A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable technique.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules. It can be performed in both positive and negative ion modes.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.

Predicted Mass Spectral Data

| m/z (Positive Mode) | Ion |

| 223.0965 | [M+H]⁺ |

| 245.0784 | [M+Na]⁺ |

| m/z (Negative Mode) | Ion |

| 221.0819 | [M-H]⁻ |

Molecular Formula: C₁₂H₁₄O₄ Exact Mass: 222.0892

Interpretation of the Mass Spectrum

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 223.0965. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 221.0819. High-resolution mass spectrometry can confirm the elemental composition to be C₁₂H₁₄O₄.

-

Fragmentation Pattern: The fragmentation of 5-(3-Methoxyphenyl)-5-oxovaleric acid would likely proceed through characteristic pathways.

Caption: Plausible fragmentation pathway for the protonated molecule of 5-(3-Methoxyphenyl)-5-oxovaleric acid in ESI-MS.

Key fragment ions would include the methoxyphenylcarbonyl cation at m/z 135.0441, resulting from cleavage alpha to the ketone. Another likely fragmentation would be the loss of a water molecule from the carboxylic acid.

Conclusion

References

-

At present, there are no direct, publicly available experimental spectroscopic data for 5-(3-Methoxyphenyl)-5-oxovaleric acid in the searched scientific literature or databases. The predicted data in this guide is based on standard spectroscopic principles and data from closely related compounds. For general methodologies, please refer to standard textbooks on organic spectroscopy. A plausible synthesis route can be adapted from general Friedel-Crafts acylation procedures found in organic chemistry literature. Predicted mass spectral data is available from PubChem.[1]

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-(3-Methoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation. This technical guide provides a detailed exploration of the solubility profile of 5-(3-Methoxyphenyl)-5-oxovaleric acid. In the absence of extensive published quantitative data, this document emphasizes the foundational principles and provides robust, field-proven methodologies for researchers to determine the solubility of this compound in various solvent systems. We will delve into the physicochemical characteristics of 5-(3-Methoxyphenyl)-5-oxovaleric acid, theoretical solubility considerations, and present a detailed, self-validating experimental protocol for the determination of its thermodynamic solubility. This guide is intended to empower researchers to generate reliable and reproducible solubility data, crucial for advancing preclinical and formulation studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's bioavailability, which is the extent and rate at which the active moiety enters systemic circulation.[1] Inadequate solubility can lead to incomplete absorption, suboptimal therapeutic efficacy, and erratic dose-responses. Therefore, a thorough characterization of a compound's solubility profile across a range of solvents and physiological conditions is not merely a perfunctory step but a critical prerequisite for informed decision-making in lead optimization, formulation design, and the selection of appropriate administration routes.[1]

This guide focuses on 5-(3-Methoxyphenyl)-5-oxovaleric acid, a compound of interest in medicinal chemistry. We will explore its intrinsic properties and provide a detailed framework for elucidating its solubility behavior.

Physicochemical Properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [3][4] |

| Appearance | Off-white solid | [3][4] |

| Melting Point | 90-94 °C | [5] |

| Predicted Boiling Point | ~411.4 °C at 760 mmHg | [5] |

| Structure | ||

The presence of a carboxylic acid group suggests that the solubility of 5-(3-Methoxyphenyl)-5-oxovaleric acid will be highly dependent on pH. The methoxyphenyl group and the valeric acid chain contribute to its overall lipophilicity.

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a simple yet powerful guiding principle.

The Influence of Solvent Polarity

Polar solvents, such as water and short-chain alcohols, readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents are more effective at dissolving nonpolar solutes via London dispersion forces. Given its structure, 5-(3-Methoxyphenyl)-5-oxovaleric acid possesses both polar (carboxylic acid, ketone, and ether functionalities) and nonpolar (phenyl ring and alkyl chain) regions, suggesting it will exhibit a nuanced solubility profile across solvents of varying polarities.

The Critical Impact of pH on Carboxylic Acid Solubility

The carboxylic acid moiety of 5-(3-Methoxyphenyl)-5-oxovaleric acid is a weak acid, meaning its ionization state is governed by the pH of the aqueous medium.

-

In acidic conditions (low pH): The carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and therefore expected to have lower aqueous solubility.

-

In basic conditions (high pH): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). The ionic nature of the carboxylate significantly increases the molecule's polarity, leading to a substantial increase in aqueous solubility.

This pH-dependent solubility is a critical factor in drug absorption within the gastrointestinal tract, where pH varies considerably.

The Effect of Temperature on Solubility

The dissolution of most solid compounds in a liquid is an endothermic process, meaning that solubility tends to increase with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and the intermolecular forces within the solvent. However, the magnitude of this effect can vary significantly depending on the specific solute-solvent system.

Hansen Solubility Parameters: A Predictive Tool

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their respective HSP values are similar. This can be a valuable tool for solvent screening in formulation development.

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative solubility data for 5-(3-Methoxyphenyl)-5-oxovaleric acid, this section provides a detailed, step-by-step protocol for determining its thermodynamic solubility using the gold-standard shake-flask method.[8][9][10][11][12] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound, which is a critical parameter for drug development.[10][12]

The Shake-Flask Method: A Protocol for Excellence

The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11][12]

Objective: To determine the equilibrium concentration of 5-(3-Methoxyphenyl)-5-oxovaleric acid in a given solvent at a specified temperature.

Materials:

-

5-(3-Methoxyphenyl)-5-oxovaleric acid (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate-buffered saline at various pH values)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation:

-

Add an excess amount of solid 5-(3-Methoxyphenyl)-5-oxovaleric acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe, being cautious not to disturb the solid at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-(3-Methoxyphenyl)-5-oxovaleric acid of known concentrations in the same solvent.

-

Create a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculate the concentration of the dissolved compound in the original saturated solution using the calibration curve and accounting for any dilutions.

-

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is a suitable and robust technique for quantifying 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Illustrative HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (likely around 254 nm due to the aromatic ring).

Logical Flow of HPLC Analysis:

Caption: Logical flow for sample quantification using HPLC.

Data Analysis and Presentation

The experimentally determined solubility values should be tabulated for easy comparison across different solvents and conditions.

Example Solubility Data Table:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | 7.0 | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| Acetone | 25 | N/A | Experimental Value | Calculated Value |

| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value |

| PBS | 37 | 7.4 | Experimental Value | Calculated Value |

| PBS | 37 | 5.5 | Experimental Value | Calculated Value |

Conclusion

References

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Smolecule. (2023). Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 89892-29-5. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Khan Academy. (n.d.). Physical properties of aldehydes and ketones. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

MDPI. (2020). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

-

CORE. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

-

NMR-CTP. (n.d.). GENERAL SOLUBILITY GUIDELINES. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (2023). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

-

PubMed Central. (2025). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Chapter 13.2: Solubility and Structure. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. air.unimi.it [air.unimi.it]

- 3. labiotech.eu [labiotech.eu]

- 4. How to Write a Biotech Whitepaper - A Comprehensive Guide - [kolabtree.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Computational Analysis of 5-(3-Methoxyphenyl)-5-oxovaleric Acid: From Quantum Mechanics to Molecular Dynamics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Methoxyphenyl)-5-oxovaleric acid is a keto-acid derivative with a chemical structure amenable to forming a variety of intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science. Understanding its electronic, structural, and dynamic properties at an atomic level is crucial for rationally designing new therapeutic agents or functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to characterize this molecule. We present a series of validated, step-by-step protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations. The causality behind critical choices, such as functional and basis set selection, force field parameterization, and simulation conditions, is explained to ensure scientific rigor and reproducibility. This document serves as a self-contained manual for researchers aiming to predict the behavior of 5-(3-Methoxyphenyl)-5-oxovaleric acid and its analogs in silico.

Introduction: The Significance of 5-(3-Methoxyphenyl)-5-oxovaleric Acid

5-(3-Methoxyphenyl)-5-oxovaleric acid belongs to the class of α-keto acids, which are pivotal intermediates in biochemical pathways.[1] Its structure, featuring a methoxy-substituted phenyl ring, a ketone, and a carboxylic acid, provides a rich scaffold for chemical modification and biological interaction. While direct studies on this specific molecule are not abundant, its structural motifs are present in compounds with reported antimicrobial, anti-inflammatory, and cytotoxic properties.[2][3] For drug development professionals, this molecule can serve as a fragment or lead compound for targeting enzymes or receptors where its specific combination of hydrogen bond donors, acceptors, and hydrophobic regions can be exploited for high-affinity binding.

Computational chemistry offers a powerful lens to dissect and predict the molecule's behavior, accelerating the discovery process by prioritizing experimental efforts.[4] This guide will walk through the essential computational workflows, from elucidating the intrinsic electronic properties of a single molecule to simulating its dynamic interactions within a complex biological environment.

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[5] It allows us to predict molecular geometries, vibrational frequencies (correlating to IR spectra), and electronic properties like orbital energies, which are fundamental to understanding reactivity.[4][6]

Rationale for Method Selection

For an organic molecule like 5-(3-Methoxyphenyl)-5-oxovaleric acid, comprised of C, H, and O atoms, standard hybrid functionals and basis sets provide reliable results.

-

Functional: The B3LYP functional is chosen because it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of many organic systems.[7]

-

Basis Set: The 6-311++G(d,p) basis set is selected. It is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is important for accurately modeling the lone pairs on oxygen atoms and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[7]

Step-by-Step DFT Protocol

This protocol outlines the process using a common quantum chemistry software package like Gaussian or ORCA.[8]

-

Initial Structure Generation:

-

Draw the 2D structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid in a molecular editor (e.g., ChemDraw, Avogadro).

-

Convert the 2D sketch to a 3D structure and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting point for the more computationally expensive DFT calculation.

-

-

Geometry Optimization:

-

Set up the calculation to optimize the molecular geometry. This process systematically alters the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).

-

Keywords: Opt, B3LYP/6-311++G(d,p), SCRF=(Solvent=Water) (to simulate in an aqueous environment, which is often biologically relevant).

-

-

Vibrational Frequency Analysis:

-

Following a successful optimization, perform a frequency calculation at the same level of theory.

-

Purpose: This step serves two critical functions: a. Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. b. Thermodynamics & Spectra: It calculates zero-point vibrational energy (ZPVE), thermal corrections, and predicts the infrared (IR) spectrum.

-

Keywords: Freq, B3LYP/6-311++G(d,p), SCRF=(Solvent=Water).

-

-

Electronic Property Analysis:

-

From the optimized structure, analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]

-

Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution and is invaluable for identifying sites susceptible to electrophilic or nucleophilic attack.

-

Visualization of the DFT Workflow

Caption: Workflow for DFT analysis of 5-(3-Methoxyphenyl)-5-oxovaleric acid.

Expected Quantitative Data

The results of the DFT calculations should be summarized for clarity.

| Parameter | Calculated Value | Units | Significance |

| Total Energy | Value | Hartrees | Overall electronic energy of the optimized structure. |

| HOMO Energy | Value | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Value | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Value | eV | Indicator of chemical reactivity and electronic stability. |

| Dipole Moment | Value | Debye | Measure of the molecule's overall polarity. |

| Key Vibrational Frequencies | C=O (ketone), C=O (acid), O-H (acid) | cm⁻¹ | Correspond to specific bond vibrations, useful for comparison with experimental IR data. |

Simulating Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to hypothesize how a ligand might interact with a biological target at the atomic level.[10][11]

Rationale for Target Selection and Protocol

Since no specific protein target for 5-(3-Methoxyphenyl)-5-oxovaleric acid is definitively established in the literature, we must select a plausible target based on the activities of structurally similar molecules. For instance, many keto-acid containing compounds are known to interact with enzymes. For this guide, we will hypothesize a target such as a histone deacetylase (HDAC) or a kinase, where the molecule's functional groups could form key interactions.

The docking process involves two main components: a search algorithm to generate various ligand poses within the binding site and a scoring function to estimate the binding affinity for each pose.[9]

Step-by-Step Molecular Docking Protocol

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.

-

Receptor Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning partial charges. This is a critical step to ensure the electrostatic and hydrogen bonding potential of the receptor is correctly represented.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 5-(3-Methoxyphenyl)-5-oxovaleric acid from the previous section as the input ligand structure.

-

Assign rotatable bonds and save the file in the required format (e.g., PDBQT for Vina).

-

-

Binding Site Definition (Grid Box Generation):

-

Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein or a region identified by binding site prediction algorithms. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

-

Running the Docking Simulation:

-

Execute the docking program (e.g., Vina) with the prepared receptor, ligand, and grid box configuration files. The program will generate a set of binding poses (typically 9-20) ranked by their predicted binding affinity.

-

-

Results Analysis:

-

Analyze the output poses. The primary metric is the binding affinity score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

-

Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Critically examine the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the protein's active site residues.

-

Visualization of the Molecular Docking Workflow

Caption: General workflow for a protein-ligand molecular docking experiment.

Expected Quantitative Data

The docking results provide both energetic and structural information.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| 1 | Value | e.g., Arg12, Tyr54, Phe98 | Hydrogen bond, Pi-stacking, Hydrophobic |

| 2 | Value | e.g., Ser15, Leu101 | Hydrogen bond, Hydrophobic |

| 3 | Value | e.g., Trp88, Val45 | Pi-stacking, Hydrophobic |

Assessing Dynamic Behavior: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view.[12] MD simulates the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex, the role of solvent, and conformational changes that may occur upon binding.[13]

Rationale for MD Simulation

An MD simulation is the logical next step after docking to validate the predicted binding pose.[13] By simulating the complex for tens to hundreds of nanoseconds, we can assess whether the key interactions observed in the static dock are maintained over time. This adds a crucial layer of validation to the docking results. We use a force field like CHARMM36, which is well-parameterized for proteins and drug-like small molecules.[14]

Step-by-Step MD Simulation Protocol

This protocol outlines the general steps using GROMACS, a popular and efficient MD engine.[14][15]

-

System Preparation:

-

Start with the top-ranked protein-ligand complex from the docking study.

-

Generate a topology for the ligand. This file contains the parameters (bond lengths, angles, charges) that define the force field for the small molecule. Servers like CGenFF can be used for this purpose.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system by filling the box with explicit water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform an energy minimization of the entire system. This step removes any steric clashes or unfavorable geometries that may have been introduced during the setup process.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: a. NVT Ensemble: Constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature. b. NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This stabilizes the system's density.

-

-

Production MD Run:

-

Once the system is equilibrated, run the production simulation for the desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.

-

-

Trajectory Analysis:

-

Analyze the trajectory to understand the system's behavior. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds over time.

-

-

Visualization of the MD Simulation Workflow

Caption: A standard workflow for setting up and analyzing a molecular dynamics simulation.

Expected Quantitative Data

Analysis of the MD trajectory yields time-averaged data that describes the system's dynamics.

| Analysis Type | Key Metric | Typical Value/Observation | Interpretation |

| RMSD (Ligand) | Average RMSD | < 2.0 Å | A low, stable RMSD suggests the ligand maintains a consistent binding pose. |

| RMSD (Protein Cα) | Plateau value | ~1.5 - 3.0 Å | Indicates the protein structure has reached equilibrium. |

| Hydrogen Bond Analysis | Occupancy (%) | > 50% | High occupancy indicates a stable and persistent hydrogen bond. |

| RMSF (per residue) | Fluctuation (Å) | Varies | High peaks indicate flexible loops; low values indicate stable secondary structures. |

Conclusion and Future Directions

This guide has detailed a multi-scale computational approach to characterize 5-(3-Methoxyphenyl)-5-oxovaleric acid, progressing from the quantum mechanical properties of the isolated molecule to its dynamic behavior within a complex biological system. The DFT calculations provide fundamental insights into its structure and reactivity. Molecular docking offers a rapid and effective method to generate hypotheses about its potential biological targets and binding modes. Finally, molecular dynamics simulations provide a crucial validation step, assessing the stability of these interactions over time.

By following these validated protocols, researchers can generate robust, predictive models to guide further experimental work. Future computational studies could expand upon this foundation by exploring its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, performing virtual screening of derivative compounds, or employing more advanced techniques like free energy perturbation (FEP) to more accurately predict binding affinities. This integrated computational strategy is indispensable in modern molecular science and drug discovery for accelerating the journey from a molecule of interest to a functional application.

References

-

TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. TeachOpenCADD documentation. Retrieved from [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

-

Kovacs, J. A. (2010). Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Journal of the American Chemical Society. Retrieved from [Link]

-

Kramer, R. (2023). The Computational Acid–Base Chemistry of Hepatic Ketoacidosis. MDPI. Retrieved from [Link]

-

Copley, S. D., et al. (2021). Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships. Semantic Scholar. Retrieved from [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Retrieved from [Link]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

-

Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

-

Panda, P. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

-

Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

-

Ali, M. (2023, January 25). Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. YouTube. Retrieved from [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

-

Bio-Lec. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link]

-

MDPI. (n.d.). The Computational Acid–Base Chemistry of Hepatic Ketoacidosis. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

-

Learning Breeze. (2023). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]

-

Slideshare. (n.d.). Computational study of small organic molecular using density functional theory (DFT). Retrieved from [Link]

-

MilliporeSigma. (n.d.). 5-(3-Methoxyphenyl)-5-oxovaleric acid. Retrieved from [Link]

-

Meister, A. (1952). The α-Keto Acids. Chemical Reviews. Retrieved from [Link]

-

Liu, X.-H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 5. learningbreeze.com [learningbreeze.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scribd.com [scribd.com]